molecular formula C13H16O2 B2495754 4,4,5,7-Tetramethylchroman-2-one CAS No. 40662-14-4

4,4,5,7-Tetramethylchroman-2-one

Cat. No.: B2495754
CAS No.: 40662-14-4
M. Wt: 204.269
InChI Key: SZFAEJMEHIBRMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Chroman-2-one Nucleus as a Privileged Structure in Contemporary Chemical and Biological Research

The chroman-2-one nucleus is widely recognized as a "privileged structure" in medicinal chemistry. acs.orgnih.govmdpi.com This designation stems from its recurring presence in molecules that exhibit potent and varied pharmacological properties. acs.orgnih.govmdpi.com The rigid, bicyclic nature of the chroman-2-one core provides a well-defined three-dimensional arrangement for appended functional groups, enabling specific interactions with biological targets such as enzymes and receptors. nih.gov

The versatility of the chroman-2-one scaffold is evident in the broad range of biological activities associated with its derivatives. These include antioxidant, anti-inflammatory, antimicrobial, antiviral, and anticancer properties. acs.orgnih.gov The ability to readily modify the core structure at various positions allows for the fine-tuning of these biological effects, making it an attractive template for the design and synthesis of novel therapeutic agents. nih.govresearchgate.net The structural diversity and inherent biological relevance of the chroman-2-one framework continue to drive research into its potential applications in drug discovery and development. acs.orgnih.gov

Classification and Contextualization of 4,4,5,7-Tetramethylchroman-2-one within the Chromanone Family

The chromanone family encompasses a broad class of compounds characterized by the core chroman-4-one structure. nih.govijmrset.com However, the term is often used more broadly to include related structures like chroman-2-ones. These compounds can be classified based on the substitution patterns on the bicyclic ring system. ijmrset.com

This compound belongs to the subclass of polysubstituted chroman-2-ones. Its defining features are the four methyl groups located at positions 4, 5, and 7 of the chroman-2-one nucleus. The gem-dimethyl substitution at the C4 position is a notable characteristic. The synthesis of this compound can be achieved through the reaction of 3,5-dimethylphenol (B42653) with 3,3-dimethylacrylic acid. chemicalbook.com

Overview of Research Trajectories for Chroman-2-one Derivatives

Research into chroman-2-one derivatives has followed several key trajectories, primarily focused on exploring their therapeutic potential. A significant area of investigation has been the synthesis and evaluation of their antioxidant properties. researchgate.net The structural similarity of some chroman-2-one derivatives to vitamin E has spurred interest in their ability to scavenge free radicals and inhibit lipid peroxidation.

Another major research avenue involves the development of chroman-2-one derivatives as anticancer agents. nih.gov Studies have explored how different substitution patterns on the chroman-2-one scaffold influence cytotoxicity against various cancer cell lines. The anti-inflammatory and antimicrobial activities of these compounds have also been extensively studied, with numerous derivatives showing promising results. researchgate.net Furthermore, the synthesis of novel chroman-2-one derivatives with potential applications in treating neurodegenerative diseases and as G protein-coupled receptor 35 (GPR35) agonists represents an active and evolving area of research. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4,5,7-tetramethyl-3H-chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-8-5-9(2)12-10(6-8)15-11(14)7-13(12,3)4/h5-6H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFAEJMEHIBRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=O)CC2(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017173
Record name 4,4,5,7-Tetramethylchroman-2-One
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40662-14-4
Record name 4,4,5,7-Tetramethylchroman-2-One
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4,4,5,7 Tetramethylchroman 2 One and Its Analogs

Established Direct Synthetic Routes to 4,4,5,7-Tetramethylchroman-2-one

While a dedicated, widely published direct synthetic route specifically for this compound is not extensively documented in readily available literature, its synthesis can be inferred from established methods for producing structurally similar, highly substituted chromanone derivatives. The general approach would involve the cyclization of a suitably substituted phenolic precursor with a reagent that provides the remaining atoms for the lactone ring.

The synthesis of related compounds, such as substituted 2,2-dimethyl-4-chromanones, often starts from appropriately substituted phenols, which undergo reactions to build the heterocyclic ring. unideb.hu For instance, the synthesis of various substituted chroman-2-ones and chroman-4-ones has been achieved through methods like visible-light-induced doubly decarboxylative Giese reactions, which allow for the introduction of substituents onto the chromanone core. rsc.orgdocumentsdelivered.com These modern approaches highlight the flexibility in creating a variety of substituted chromanones. rsc.org

Classical Cyclization and Condensation Reactions for Chromanone Core Construction

The fundamental chromanone skeleton is accessible through several classical name reactions that have been refined over many decades. These methods typically involve the condensation of a phenolic compound with a partner that helps form the pyrone or dihydropyrone ring.

Pechmann Condensation Approaches

The Pechmann condensation is a cornerstone for the synthesis of coumarins (benzopyran-2-ones) and, under certain conditions, chromones. organic-chemistry.org Discovered by Hans von Pechmann, the reaction typically involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester, such as ethyl acetoacetate. organic-chemistry.orgwikipedia.org The mechanism proceeds through an initial transesterification, followed by an intramolecular electrophilic attack on the activated aromatic ring and subsequent dehydration to form the heterocyclic system. organic-chemistry.org

While the reaction almost invariably leads to coumarins with simple phenols, the substitution pattern on the phenol can direct the cyclization to form a chromone (B188151) instead. sigmaaldrich.com Strong acids like sulfuric acid, aluminum chloride, or methanesulfonic acid are common catalysts for this reaction. organic-chemistry.org

Table 1: Overview of the Pechmann Condensation

Feature Description
Reactants Phenol and a β-keto ester or β-keto acid. bhu.ac.in
Product Primarily Coumarins (chromen-2-ones). acs.org
Catalyst Strong acids (e.g., H₂SO₄, AlCl₃). organic-chemistry.org

| Key Steps | Transesterification, intramolecular cyclization, dehydration. organic-chemistry.orgbhu.ac.in |

A notable variation is the Simonis chromone cyclization, which uses phosphorus pentoxide as the catalyst and favors the formation of chromones (benzopyran-4-ones) by first activating the ketone of the β-ketoester for reaction with the phenol's hydroxyl group. organic-chemistry.org

Knoevenagel Condensation Strategies

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base like an amine. acs.orgorganic-chemistry.org The reaction is a modification of the aldol (B89426) condensation and typically results in an α,β-unsaturated product after dehydration. acs.orgorganic-chemistry.org

In the context of chromanone synthesis, the Knoevenagel condensation is often a key step in multi-step sequences. For example, a Knoevenagel condensation between a salicylaldehyde (B1680747) derivative and an active methylene compound can generate a precursor which, upon subsequent intramolecular cyclization (e.g., an oxa-Michael addition), forms the chromanone ring. The choice of the active methylene compound (e.g., diethyl malonate, ethyl acetoacetate, malononitrile) and the specific reaction conditions dictate the final structure. acs.org The Doebner modification uses pyridine (B92270) as a solvent and is suitable for reactants containing a carboxylic acid group, which often leads to decarboxylation during the condensation. sigmaaldrich.comacs.org

Kostanecki Reaction Protocols

The Kostanecki acylation provides a direct route to chromones (1,4-benzopyran-4-ones). rsc.org This reaction involves the acylation of an o-hydroxyaryl ketone with an aliphatic acid anhydride (B1165640) in the presence of the corresponding sodium salt, followed by heating to induce cyclization. rsc.org The mechanism is believed to proceed through O-acylation, followed by an intramolecular Claisen condensation and subsequent cyclization and dehydration to yield the chromone ring system. rsc.org This method is a classic and reliable way to construct the chromone core. rsc.org

Other Ring-Closing Methodologies

Several other ring-closing strategies have been developed for the synthesis of the chromanone core. One of the most common approaches involves the intramolecular cyclization of 2'-hydroxychalcones or related o-hydroxyphenyl-substituted α,β-unsaturated ketones. This cyclization can be promoted under various conditions, often with acid or base catalysis, to yield flavanones (2-phenylchroman-4-ones).

Acid-catalyzed cyclization is a major strategy for chromone ring closure. A variety of acids can be employed, including:

Polyphosphoric acid (PPA)

Hydrochloric acid (HCl)

Sulfuric acid (H₂SO₄)

p-Toluenesulfonic acid (PTSA)

These catalysts facilitate the intramolecular condensation of phenolic compounds that have an appropriate side chain, such as a β-diketone or a propargyl ether, to form the heterocyclic ring. For example, a 2'-hydroxyacetophenone (B8834) can be condensed with a suitable partner and then cyclized under acidic conditions to form the chromone ring. organic-chemistry.org

Advanced and Diversity-Oriented Synthetic Approaches

Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing chromanone derivatives. These advanced approaches often provide better yields, milder reaction conditions, and greater control over stereochemistry.

Diversity-Oriented Synthesis (DOS) is a strategy that aims to create large collections of structurally diverse compounds from simple starting materials. In the context of chromanones, DOS approaches enable the rapid generation of libraries of analogs for biological screening. documentsdelivered.com One-pot reactions, where multiple transformations occur in a single reaction vessel, are a hallmark of this efficiency. For instance, asymmetric organocatalysis has been used to develop one-pot syntheses of functionalized chroman-2-one derivatives with high efficiency and stereoselectivity. documentsdelivered.com

Other advanced methods include:

Palladium-Catalyzed Reactions: Palladium catalysis has been employed for the intramolecular aryloxycarbonylation of suitable precursors to form chroman-2,4-diones via a ring-opening/ring-closing mechanism.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times for the construction of the chromone ring, often leading to cleaner reactions and higher yields compared to conventional heating.

Photoredox Catalysis: Visible-light-mediated reactions offer a green and mild approach to synthesizing substituted chroman-2-ones and chroman-4-ones through radical-based pathways. rsc.org

These modern techniques provide powerful tools for accessing complex and diverse chromanone structures that would be difficult to obtain through classical methods.

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis has emerged as a powerful technology for accelerating chemical reactions. By directly heating the solvent and reactants, microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating methods. semanticscholar.orgrsc.org This technique is particularly effective in the synthesis of heterocyclic compounds. semanticscholar.org The process involves localized superheating in regions of the reaction mixture, which generates enough energy to overcome activation energy barriers more efficiently. semanticscholar.org

While specific microwave-assisted synthesis of this compound is not extensively documented, the application of this technology to analogous heterocyclic systems, such as tetrahydro-1,3-thiazepines and 1,4-dihydropyridine (B1200194) nucleosides, demonstrates its potential. rsc.orgnih.gov For instance, the cyclodehydration reactions to form seven-membered heterocycles can proceed in minutes with good to excellent yields under microwave irradiation, a significant improvement over traditional methods that require harsh conditions and long reaction times. nih.govbeilstein-journals.org The synthesis of fluorescent 1,4-dihydropyridine nucleosides via a one-pot, three-component reaction under solvent-free microwave conditions resulted in superior yields (86–96%) in a much shorter time frame than conventional heating. rsc.org

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in Heterocycle Synthesis

Reaction Type Method Reaction Time Yield Reference
Hantzsch Condensation Microwave Irradiation (Solvent-Free) 5-10 min 86-96% rsc.org
Hantzsch Condensation Conventional Heating 6-8 h 65-75% rsc.org
Cyclodehydration Microwave Irradiation (Solvent-Free) A few minutes Good to High beilstein-journals.org

One-Pot and Cascade Reaction Sequences

One-pot and cascade (or tandem) reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple synthetic steps into a single procedure without isolating intermediates. Several such strategies have been developed for the synthesis of chromen-2-one and related scaffolds. nih.govresearchgate.net

A notable example is the one-pot synthesis of 4-arylcoumarins (4-aryl-2H-chromen-2-ones) through a successive Heck reaction. This method involves the palladium-catalyzed coupling of 2-iodophenol (B132878) with an acrylic acid, followed by an in-situ Heck coupling with a haloarene, leading directly to the cyclized product. researchgate.net Another powerful approach involves the reaction of 2-fluoroacetophenone (B1329501) derivatives with diethyl oxalate (B1200264) in the presence of a base like potassium tert-butoxide (KOtBu) to furnish chromone-2-carboxylates in a single step. doi.org

Cascade reactions, where the first reaction creates a substrate for the subsequent one, are also prominent. For instance, enantioenriched 4H-chromenes can be synthesized via a one-pot, three-step sequence catalyzed by a Ni(II)-bis(oxazoline) complex, involving an enantioselective Michael addition, followed by intramolecular ketalization and dehydration. nih.gov

Table 2: Examples of One-Pot Syntheses for Chromen-2-one Analogs

Reaction Name/Type Starting Materials Key Reagents/Catalysts Product Scaffold Reference
Sequential Heck Coupling 2-Iodophenol, Acrylic Acid, Haloarenes Pd/Nickel Ferrite 4-Arylcoumarin researchgate.net
Base-Mediated Condensation 2-Fluoroacetophenone, Diethyl Oxalate KOtBu Chromone-2-carboxylate doi.org

Asymmetric Organocatalyzed Syntheses

Asymmetric organocatalysis, which uses small, chiral organic molecules as catalysts, has become a cornerstone of modern synthesis, offering a powerful alternative to metal-based catalysts. nih.govgreyhoundchrom.com Organocatalysts are often less toxic, more stable, and allow for reactions under mild conditions. nih.gov These catalysts operate through covalent or non-covalent interactions with the substrate. nih.gov

For the synthesis of chiral chromane (B1220400) scaffolds, organocatalysis has enabled highly enantio- and diastereoselective reactions. A key strategy is the domino Michael/hemiacetalization reaction. semanticscholar.org For example, chiral squaramides have been used to catalyze the reaction between substituted phenols and α,β-unsaturated aldehydes, leading to chromane derivatives with three contiguous stereocenters in high enantiomeric excess (ee). semanticscholar.org Thioureas are another class of organocatalysts that have proven effective. mdpi.com

These methods provide access to optically active chroman-2-ones and related structures, which is crucial since many biologically active natural products are chiral. semanticscholar.orgmdpi.com

Table 3: Organocatalyzed Asymmetric Synthesis of Chromane Scaffolds

Catalyst Type Reaction Product Enantiomeric Excess (ee) Reference
Squaramide Michael/Acetalization Functionalized Chromane 70 – >99% semanticscholar.org
Thiourea Michael/Cyclization Dihydropyranone 86 – >99% mdpi.com

Base-Promoted Chemodivergent Constructions

Chemodivergent synthesis allows for the creation of different product scaffolds from the same set of starting materials simply by changing the reaction conditions, often the catalyst or, more specifically, the base. This strategy offers remarkable efficiency and selectivity.

A base-promoted chemodivergent synthesis has been developed for constructing 2H-chromen-2-one and chromeno[2,3-c]pyrrole scaffolds from 2-hydroxyphenyl-substituted para-quinone methides and α-alkylidene succinimides. nih.gov The reaction's outcome is selectively switched by the choice of base; different bases promote distinct cyclization pathways, leading to one scaffold over the other under mild, metal-free conditions. nih.gov

In a related strategy, Brønsted bases can catalyze a doubly decarboxylative Michael-type addition of pyridylacetic acid to coumarin-3-carboxylic acids. semanticscholar.org This reaction proceeds under mild conditions to generate 4-(pyridylmethyl)chroman-2-ones, demonstrating how a base can facilitate a cascade of decarboxylation and C-C bond formation to build complex molecular hybrids. semanticscholar.org

Table 4: Base-Promoted Chemodivergent Synthesis

Starting Materials Base Product Scaffold Key Feature Reference
p-Quinone Methides, α-Alkylidene Succinimides Base A vs. Base B 2H-Chromen-2-one vs. Chromeno[2,3-c]pyrrole Base-controlled selective cyclization nih.gov

Visible-Light Photoredox Catalysis and Radical Annulations

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild and environmentally friendly conditions. nih.gov This approach uses a photocatalyst that, upon absorbing visible light, can initiate single-electron transfer (SET) processes to generate reactive radicals from stable precursors. nih.govresearchgate.net

A doubly decarboxylative, photoredox synthesis of 4-substituted-chroman-2-ones has been successfully developed. nih.govrsc.org This reaction couples N-(acyloxy)phthalimides (as alkyl radical precursors) with coumarin-3-carboxylic acids. nih.gov The process involves two independent decarboxylation events initiated by the photocatalyst, with the resulting alkyl radical undergoing a Giese-type addition to the coumarin (B35378) system to form the final product in good to high yields. nih.govresearchgate.net The key parameters for this transformation are the visible light source, a photoredox catalyst (like Ru(i) species), a base, and an anhydrous solvent under an inert atmosphere. nih.govrsc.org

This methodology exemplifies the power of using a carboxylic acid moiety as a traceless activating group for olefins in radical transformations, providing a novel route to functionalized chroman-2-ones. nih.gov

Table 5: Visible-Light Photoredox Synthesis of 4-Substituted-Chroman-2-ones

Radical Precursor Radical Acceptor Catalyst/Conditions Product Reference

Derivatization Strategies for Chroman-2-one Scaffolds

Derivatization is essential for creating analogs of a core structure to explore structure-activity relationships. Functional group interconversion (FGI) is a fundamental tool for this purpose, allowing for the modification of existing functional groups within the molecule. slideshare.net

Functional Group Interconversions: Oxidation and Reduction

Oxidation and reduction reactions are primary methods for FGI, involving the change in the oxidation state of carbon atoms. solubilityofthings.comfiveable.me These reactions are crucial for modifying the chroman-2-one scaffold.

Reduction: The lactone (a cyclic ester) within the chroman-2-one ring is a key functional group. It can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would typically open the lactone ring to form a diol—a derivative of 2-(1-hydroxy-1-methylethyl)-3,5-dimethylphenol in the case of a reduced this compound. Selective reduction of other functional groups on the scaffold, such as a ketone to an alcohol, can be achieved with milder reagents like sodium borohydride (B1222165) (NaBH₄). solubilityofthings.comfiveable.me

Oxidation: Substituents on the aromatic ring of the chroman-2-one scaffold can be oxidized. For example, a methyl group could potentially be oxidized to a primary alcohol (–CH₂OH), then to an aldehyde (–CHO), and finally to a carboxylic acid (–COOH) using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). slideshare.netsolubilityofthings.com Milder reagents like pyridinium (B92312) chlorochromate (PCC) can be used to stop the oxidation of a primary alcohol at the aldehyde stage. slideshare.net These transformations allow for the introduction of new reactive handles for further derivatization.

Table 6: Common Reagents for Functional Group Interconversion

Transformation Functional Group Reagent(s) New Functional Group Reference
Oxidation Primary Alcohol PCC Aldehyde slideshare.netsolubilityofthings.com
Oxidation Primary Alcohol KMnO₄ Carboxylic Acid slideshare.netsolubilityofthings.com
Reduction Aldehyde/Ketone NaBH₄, LiAlH₄ Alcohol solubilityofthings.comfiveable.me

| Reduction | Ester/Lactone | LiAlH₄ | Alcohol/Diol | solubilityofthings.comvanderbilt.edu |

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the this compound core is dictated by the interplay of the electron-donating methyl groups on the aromatic ring and the electron-withdrawing nature of the carbonyl group in the dihydropyranone ring. These features influence the regioselectivity of electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution reactions, an electrophile replaces an atom, typically hydrogen, on an aromatic ring. byjus.com The benzene (B151609) ring of the chromanone scaffold is activated by the oxygen atom and the methyl groups at positions 5 and 7, directing incoming electrophiles to the ortho and para positions. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com For this compound, the available positions for substitution on the aromatic ring are C6 and C8. The directing effects of the existing substituents play a crucial role in determining the outcome of these reactions.

Reaction Reagents Expected Major Product(s)
NitrationHNO₃/H₂SO₄6-Nitro-4,4,5,7-tetramethylchroman-2-one and 8-Nitro-4,4,5,7-tetramethylchroman-2-one
BrominationBr₂/FeBr₃6-Bromo-4,4,5,7-tetramethylchroman-2-one and 8-Bromo-4,4,5,7-tetramethylchroman-2-one
Friedel-Crafts AcylationRCOCl/AlCl₃6-Acyl-4,4,5,7-tetramethylchroman-2-one and 8-Acyl-4,4,5,7-tetramethylchroman-2-one

Nucleophilic Substitution Reactions:

Nucleophilic substitution reactions on the chromanone scaffold are less common on the aromatic ring unless it is activated by strongly electron-withdrawing groups. scranton.edu However, the carbonyl group at C-2 provides a site for nucleophilic attack. For instance, reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH₄) to yield the corresponding alcohol. nih.gov Furthermore, the protons on the carbon atom adjacent to the carbonyl group (C3) can be abstracted by a base to form an enolate, which can then react with various electrophiles.

Molecular Hybridization for Novel Chromanone Conjugates

Molecular hybridization is a strategy in medicinal chemistry that involves combining two or more pharmacophoric units from different bioactive compounds to create a single hybrid molecule with potentially enhanced or novel biological activities. nih.gov The chromanone skeleton is considered a "privileged scaffold" due to its presence in numerous biologically active compounds. nih.govnih.gov

The this compound core can serve as a valuable starting point for the development of novel molecular hybrids. By incorporating other pharmacologically active moieties, it is possible to design new chemical entities with tailored properties. This approach has been successfully applied to other chromanone derivatives to create hybrids with various biological activities. nih.govtandfonline.com

Examples of pharmacophores that could be hybridized with the this compound scaffold include, but are not limited to:

Azole derivatives (e.g., triazoles, imidazoles): Known for a wide range of medicinal properties.

Pyrimidines: A core structure in many biologically active molecules.

Chalcones and Flavonoids: Natural product classes with diverse bioactivities.

Advanced Spectroscopic Characterization and Structural Elucidation of Chroman 2 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the connectivity and spatial arrangement of atoms can be determined.

For 4,4,5,7-tetramethylchroman-2-one, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region would likely show two singlets for the two protons on the benzene (B151609) ring, a consequence of their isolated positions. The four methyl groups would also produce characteristic singlets, with their chemical shifts influenced by their local electronic environments. The two geminal methyl groups at the C4 position are expected to be chemically equivalent and thus produce a single, more intense singlet. The methylene (B1212753) protons of the chroman ring are expected to appear as a singlet due to the absence of adjacent protons for coupling.

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments. For this compound, thirteen distinct carbon signals are anticipated. The carbonyl carbon of the lactone would be readily identifiable by its characteristic downfield chemical shift, typically in the range of 160-180 ppm. The aromatic carbons would appear in the 110-160 ppm region, with quaternary carbons showing different intensities compared to protonated carbons. The aliphatic carbons, including the four methyl groups and the methylene and quaternary carbons of the heterocyclic ring, would resonate in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.0s1HAr-H
~ 6.8s1HAr-H
~ 2.6s2H-CH₂-
~ 2.3s3HAr-CH₃
~ 2.1s3HAr-CH₃
~ 1.3s6H-C(CH₃)₂-

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~ 170C=O (lactone)
~ 150Ar-C (quaternary)
~ 138Ar-C (quaternary)
~ 135Ar-C (quaternary)
~ 128Ar-CH
~ 125Ar-C (quaternary)
~ 117Ar-CH
~ 80C2 (quaternary)
~ 45C4 (quaternary)
~ 35C3
~ 25-C(CH₃)₂
~ 20Ar-CH₃
~ 18Ar-CH₃

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

The IR spectrum of this compound is expected to be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the lactone ring. This peak is typically observed in the region of 1735-1750 cm⁻¹. The presence of aromatic C-H bonds would be indicated by stretching vibrations above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl and methylene groups would appear just below 3000 cm⁻¹. The C-O stretching vibration of the ester group within the lactone ring would likely be observed in the 1200-1300 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000MediumAromatic C-H Stretch
~ 2980-2850StrongAliphatic C-H Stretch
~ 1750-1735StrongC=O Stretch (Lactone)
~ 1600, 1470Medium-WeakAromatic C=C Stretch
~ 1300-1200StrongC-O Stretch (Ester)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation pattern.

For this compound, with a molecular formula of C₁₃H₁₆O₂, the expected molecular weight is approximately 204.26 g/mol . thno.org The mass spectrum should, therefore, show a molecular ion peak (M⁺) at an m/z value corresponding to this mass.

The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for chroman-2-ones involve the loss of small neutral molecules or radicals. For this compound, potential fragmentation could include the loss of a methyl radical (CH₃•) leading to a peak at m/z 189, or the loss of a carbonyl group (CO) resulting in a fragment at m/z 176. Retro-Diels-Alder reactions are also common in cyclic systems and could lead to further fragmentation. Analysis of the isotopic pattern of the molecular ion peak can also help confirm the elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
204Molecular Ion (M⁺)
189[M - CH₃]⁺
176[M - CO]⁺
159Further fragmentation

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements. The experimentally determined percentages of carbon and hydrogen can be compared with the theoretical values calculated from the proposed molecular formula.

For this compound (C₁₃H₁₆O₂), the theoretical elemental composition is:

Carbon (C): 76.44%

Hydrogen (H): 7.90%

Oxygen (O): 15.66%

Experimental values from elemental analysis that closely match these theoretical percentages would provide strong evidence for the proposed empirical and, in conjunction with molecular weight determination from mass spectrometry, the molecular formula.

Table 5: Elemental Analysis Data for C₁₃H₁₆O₂

ElementTheoretical %Found %
Carbon (C)76.44(Experimental Data)
Hydrogen (H)7.90(Experimental Data)

Computational Chemistry and Molecular Modeling Studies of Chroman 2 One Derivatives

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. It is widely applied to predict various molecular properties, including geometric parameters, vibrational frequencies, and reactivity indices.

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific DFT studies focused on 4,4,5,7-Tetramethylchroman-2-one . While DFT has been extensively used to study other chromone (B188151) and chroman-2-one derivatives to explore their electronic properties and reaction mechanisms, dedicated research on the electronic structure and reactivity of this particular tetramethyl-substituted compound is not publicly available at this time. Such a study would be valuable for understanding how the specific placement of the four methyl groups influences the electron distribution and chemical behavior of the chroman-2-one core.

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein target.

Despite the application of molecular docking to a wide array of chroman-2-one derivatives to explore their potential as inhibitors of various enzymes and receptors, no specific molecular docking studies featuring This compound have been identified in the surveyed scientific literature. Research on related compounds has shown that the chroman-2-one scaffold can interact with various biological targets, but without specific docking studies for the tetramethyl derivative, its potential interactions and binding affinities remain uncharacterized.

Quantitative and Qualitative Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in medicinal chemistry for designing new compounds with improved properties.

A thorough search for QSAR studies indicates that while models have been developed for various classes of chroman-2-one derivatives, no such models have been specifically reported for or include This compound . The development of a QSAR model that includes this compound would require a dataset of structurally related molecules with corresponding biological activity data, which is not currently available in the public domain.

In Silico Analysis of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors, which can be calculated from the molecular structure, are used in QSAR, as well as for virtual screening and the prediction of physicochemical properties.

Based on a comprehensive review of available scientific literature, there is no specific research data on the mechanistic investigations of the biological activities for the chemical compound “this compound”. Extensive searches for studies related to its antioxidant, enzyme inhibition, and receptor interaction properties did not yield any results for this particular molecule.

While the broader class of chroman-2-one (coumarin) derivatives has been the subject of numerous studies, the findings for other analogues cannot be attributed to “this compound” due to distinct structural differences. The scientific community has not published research that would allow for a detailed article on its biological mechanisms as per the requested outline.

Therefore, this article cannot be generated as the foundational scientific data for the specific compound is not present in the public domain.

Mechanistic Investigations of Biological Activities Associated with Chroman 2 One Derivatives

Analysis of Enzyme and Receptor Interaction Mechanisms

Investigation of Protein Kinase C (PKC) Modulation

There is currently no available scientific data from studies conducted on 4,4,5,7-Tetramethylchroman-2-one to indicate whether it acts as a modulator of Protein Kinase C (PKC) isozymes. PKC plays a crucial role in various cellular processes, and its modulation can have significant therapeutic implications. cymitquimica.com Future research would need to assess the binding affinity of this compound to different PKC isozymes and its functional effect on their kinase activity.

Cyclooxygenase Pathway Inhibition

The potential for this compound to inhibit the cyclooxygenase (COX) pathway has not been investigated in published studies. The COX enzymes, COX-1 and COX-2, are key to the synthesis of prostaglandins, which are mediators of inflammation and pain. Determining the inhibitory concentration (IC50) of this compound against both COX-1 and COX-2 would be a critical first step in understanding its potential anti-inflammatory properties.

Epidermal Growth Factor Receptor (EGFR) Targeting

There is no evidence in the current scientific literature to suggest that this compound targets the Epidermal Growth Factor Receptor (EGFR). EGFR is a key regulator of cell growth and proliferation, and its aberrant activation is a hallmark of many cancers. Studies would be required to evaluate if this compound can inhibit EGFR phosphorylation or interfere with its downstream signaling pathways.

Mechanistic Studies of Anti-inflammatory Effects

Given the lack of data on COX inhibition or other anti-inflammatory mechanisms, the molecular basis for any potential anti-inflammatory effects of this compound remains unknown. Research in this area would need to explore its impact on the production of inflammatory mediators and the activation of key inflammatory signaling pathways.

Molecular Mechanisms of Anticancer Activity

The anticancer potential of this compound is yet to be explored. Key areas of investigation would include its ability to induce programmed cell death (apoptosis) and to regulate proteins involved in the cell cycle.

Apoptosis Induction Pathways (e.g., Caspase Activation)

No studies have been published that examine the ability of this compound to induce apoptosis in cancer cells. The process of apoptosis is often mediated by a family of proteases called caspases. Future research should investigate whether this compound can activate initiator and effector caspases, leading to the characteristic hallmarks of apoptotic cell death.

Cyclin D1 Repression and Proteasome-Facilitated Proteolysis

The effect of this compound on the expression and degradation of Cyclin D1 has not been documented. Cyclin D1 is a crucial protein for cell cycle progression from the G1 to the S phase, and its overexpression is linked to cancer development. The ubiquitin-proteasome pathway is a primary mechanism for Cyclin D1 degradation. Studies are needed to determine if this compound can promote the degradation of Cyclin D1, potentially through the proteasome system.

Cell Growth Inhibition Pathways

No studies detailing the effects of this compound on cell growth inhibition pathways were identified. Research on other chromanone derivatives has indicated potential cytotoxic activities against various cancer cell lines, often involving mechanisms such as cell cycle arrest and induction of apoptosis. However, in the absence of specific data, it is not possible to attribute any such activity to this compound.

Investigation of Neuroprotective Mechanisms

There is no available research on the neuroprotective mechanisms of this compound. A structurally related compound, Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), is a well-known antioxidant and has been studied for its neuroprotective properties. These effects are primarily attributed to its ability to scavenge reactive oxygen species. However, due to structural differences, these findings cannot be extrapolated to this compound.

Modulation of Cellular Signaling Pathways

No information is available regarding the modulation of any cellular signaling pathways by this compound. Investigations into other chroman-2-one derivatives have shown interactions with various signaling cascades, including those involving protein kinases and transcription factors, which play crucial roles in cellular processes. Without specific experimental evidence, the impact of this compound on such pathways remains unknown.

Role of 4,4,5,7 Tetramethylchroman 2 One As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The structural features of 4,4,5,7-Tetramethylchroman-2-one, including the lactone functionality and the electron-rich aromatic ring, provide multiple reactive sites for elaboration into more complex molecules. While specific documented syntheses originating from this exact compound are not extensively reported in publicly available literature, the known reactivity of the broader chroman-2-one class allows for the extrapolation of its potential as a precursor.

The synthesis of complex molecules often involves a series of strategic bond formations and functional group transformations. The this compound scaffold can, in principle, undergo various reactions to build molecular complexity. For instance, the carbonyl group of the lactone can be targeted for nucleophilic attack, leading to ring-opening and the introduction of new functionalities. The aromatic ring is amenable to electrophilic substitution reactions, allowing for the introduction of additional substituents that can serve as handles for further diversification.

One can envision the application of modern synthetic methodologies to this scaffold. For example, transition metal-catalyzed cross-coupling reactions could be employed to append various groups to the aromatic ring, assuming appropriate pre-functionalization (e.g., halogenation). Furthermore, the methylene (B1212753) group adjacent to the carbonyl could potentially be functionalized through enolate chemistry, providing another avenue for constructing carbon-carbon or carbon-heteroatom bonds.

The following table outlines hypothetical transformations that could be applied to this compound to generate more complex molecular structures, based on the general reactivity of chromanones and related lactones.

Reaction TypeReagents and ConditionsPotential Product Functionality
Lactone ReductionLiAlH₄ in THF, followed by aqueous workupDiol
Grignard ReactionRMgBr in Et₂O, followed by aqueous workupRing-opened hydroxy ketone
Aromatic NitrationHNO₃, H₂SO₄Nitro-substituted chroman-2-one
Friedel-Crafts AcylationRCOCl, AlCl₃ in CS₂Acyl-substituted chroman-2-one

Scaffold for the Construction of Diverse Heterocyclic Compound Libraries

The chromanone scaffold is widely recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide ligands for more than one type of receptor or enzyme. nih.govorganic-chemistry.org This makes chroman-2-one derivatives, such as this compound, attractive starting points for the generation of libraries of heterocyclic compounds with potential biological activity.

The construction of heterocyclic rings often involves the reaction of a bifunctional starting material with a suitable partner. The lactone ring of this compound contains two key functionalities—the ester carbonyl and the ether oxygen—which can participate in various ring-forming reactions.

For example, reaction with bifunctional nucleophiles like hydrazines or hydroxylamine (B1172632) could lead to the formation of fused heterocyclic systems. The general reactivity of chromones, which are closely related to chroman-2-ones, with bifunctional nucleophiles is known to produce a variety of fused heterocycles, such as pyrazoles, isoxazoles, and pyrimidines. sigmaaldrich.comresearchgate.net While the reactivity of the saturated lactone in this compound would differ from that of an unsaturated pyrone, analogous transformations can be envisioned.

Multicomponent reactions (MCRs) represent a powerful tool for the rapid assembly of complex molecules and are particularly well-suited for the creation of compound libraries. nih.gov The chroman-2-one scaffold could potentially be incorporated into MCRs to generate a diverse range of heterocyclic structures. For instance, a ring-opened derivative of this compound could serve as one of the components in a Biginelli or Hantzsch-type reaction, leading to the formation of dihydropyrimidinones or dihydropyridines, respectively, fused to or substituted with the chroman framework.

The table below outlines potential strategies for the synthesis of heterocyclic compounds using this compound as a scaffold, based on established synthetic methodologies for related compounds.

Heterocyclic TargetSynthetic StrategyPotential Reagents
Fused PyrazoleReaction with hydrazineHydrazine hydrate, ethanol, reflux
Fused IsoxazoleReaction with hydroxylamineHydroxylamine hydrochloride, base
Fused PyrimidineReaction with urea (B33335) or thioureaUrea/thiourea, acid or base catalyst
Dihydropyridine DerivativesHantzsch-type condensationAldehyde, β-ketoester, ammonia

The development of synthetic routes starting from this compound would provide access to novel chemical space and allow for the exploration of the structure-activity relationships of the resulting heterocyclic compounds. The specific substitution of the starting material would impart unique physicochemical properties to the final products, potentially influencing their biological profiles.

Natural Occurrence and Biosynthetic Pathways of Chromanones

Identification of Natural Sources of Chroman-2-one Core Structures

The chroman-2-one scaffold is a constituent of numerous natural products, which are primarily found in plants and fungi. These compounds play diverse roles in their host organisms, from acting as growth regulators to providing defense against pathogens.

Extensive research has led to the isolation of a wide array of chromanone derivatives from various natural sources. While a definitive natural source for 4,4,5,7-tetramethylchroman-2-one is yet to be identified, the broader chromanone family has been identified in a range of species.

KingdomPhylum/DivisionGenus/Species
FungiAscomycotaAspergillus sp.
FungiAscomycotaPenicillium sp.
PlantaeMagnoliophytaCalophyllum sp.
PlantaeMagnoliophytaMesua sp.

This table represents a selection of genera known to produce compounds containing the chroman-2-one core structure. The list is not exhaustive.

Proposed Biosynthetic Routes for Tetramethylchroman Derivatives

The biosynthesis of the basic chromanone skeleton varies between the plant and fungal kingdoms. In plants, the formation of the chromanone ring system typically involves the shikimate and acetate (B1210297) pathways. These pathways provide the necessary precursors for the aromatic ring and the subsequent heterocyclic ring formation.

In contrast, fungi predominantly utilize the polyketide pathway for the synthesis of chromanones. This process involves the sequential condensation of acetate units by polyketide synthases (PKSs) to form a polyketide chain, which then undergoes cyclization and further modifications to yield the final chromanone structure.

The specific biosynthetic pathway for a tetramethylated chromanone like this compound can be hypothesized based on these general principles. The formation would likely begin with the construction of the core chroman-2-one ring. Subsequent to or during the formation of the heterocyclic ring, methylation would occur. This process is catalyzed by methyltransferase enzymes, which transfer methyl groups from a donor molecule, typically S-adenosyl methionine (SAM), to the chromanone scaffold.

The specific positioning of the four methyl groups at the 4, 4, 5, and 7 positions would require a highly specific set of enzymes. The gem-dimethyl substitution at the C4 position is a known feature in some natural products and is often introduced by specific prenyltransferase or methyltransferase enzymes. The methylation at the C5 and C7 positions on the aromatic ring would also be directed by specific methyltransferases.

To date, no studies have elucidated the specific enzymatic machinery responsible for producing the 4,4,5,7-tetramethyl substitution pattern on a chroman-2-one core. The absence of this compound from natural sources suggests that such a specific biosynthetic pathway may be rare or non-existent in nature. Further investigation into the enzymology of chromanone biosynthesis is required to determine the potential for the natural synthesis of this and other novel tetramethylated derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4,5,7-tetramethylchroman-2-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is synthesized via acid-catalyzed cyclization. A typical protocol involves reacting 3,5-dimethylphenol with methyl-3,3-dimethylacrylate in methanesulfonic acid at 70°C for 14 hours, followed by purification via flash chromatography (30% CH₂Cl₂ in hexanes) to achieve a 91% yield . Key parameters include controlling reaction temperature (70°C) and stoichiometric ratios (1.1 equiv. of methyl-3,3-dimethylacrylate). Post-synthesis quenching with NaHCO₃ and brine ensures neutralization of residual acid.

Q. How can NMR spectroscopy be used to confirm the structural integrity of this compound?

  • Methodological Answer : ¹³C NMR (100 MHz, CDCl₃) reveals characteristic peaks at δ 20.6 (C-Me₂), 23.1 (Ar-CH₃), 27.8 (CH₂), and 168.5 ppm (ketone carbonyl). ¹H NMR (400 MHz, CDCl₃) shows singlet protons for methyl groups (δ 1.43, 2.27, 2.46) and aromatic protons (δ 6.73–6.74) . Comparative analysis with synthetic intermediates (e.g., diol 179 in ) can resolve ambiguities in substitution patterns.

Advanced Research Questions

Q. What analytical strategies are recommended for detecting this compound in environmental matrices, such as river water?

  • Methodological Answer : Use LC-HRMS or GC-MS coupled with solid-phase extraction (SPE) for trace-level detection. In the Prut River study, the compound was identified alongside antioxidants and pharmaceuticals at concentrations <100 ng/L . Calibration with isotopically labeled internal standards (e.g., deuterated analogs) improves quantification accuracy in complex matrices.

Q. How can discrepancies in synthetic yields (e.g., 91% vs. 56%) be systematically investigated?

  • Methodological Answer : Yield variations may arise from side reactions (e.g., incomplete cyclization) or purification inefficiencies. For instance, the 56% yield in diol 179 synthesis () reflects the sensitivity of LiAlH₄ reduction to moisture. Systematic optimization includes:

  • Monitoring reaction progress via TLC.
  • Adjusting stoichiometry of reducing agents (e.g., 1.5 equiv. LiAlH₄).
  • Ensuring anhydrous conditions and controlled quenching with NH₄Cl .

Q. What methodologies are suitable for studying the biological activity of this compound as a Vitamin E analog?

  • Methodological Answer : In vitro assays such as:

  • Antioxidant Activity : DPPH radical scavenging assay or lipid peroxidation inhibition in cell lines.
  • Anti-inflammatory Activity : Measurement of TNF-α or IL-6 suppression in macrophage models (e.g., RAW 264.7) .
  • Structural analogs (e.g., 4,4,5,8-tetramethylchroman-2-ol) from mistletoe extracts provide comparative benchmarks for activity .

Data Contradiction Analysis

Q. How can conflicting reports on environmental persistence of this compound be resolved?

  • Methodological Answer : Discrepancies in environmental studies (e.g., low vs. high detection frequencies) may stem from:

  • Geographic Variability : Differences in wastewater treatment practices or industrial discharge .
  • Analytical Sensitivity : Use of high-resolution mass spectrometry (HRMS) vs. low-sensitivity detectors.
  • Degradation Pathways : Hydrolysis or photolysis studies under controlled lab conditions can clarify half-lives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.